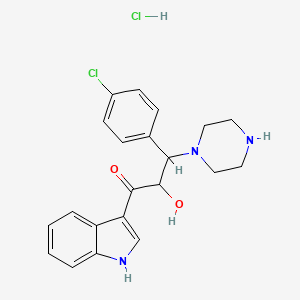![molecular formula C15H22N2O3S B4444709 N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4444709.png)
N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
説明
N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration.
作用機序
N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, this compound promotes histone acetylation, leading to chromatin decondensation and transcriptional activation. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, differentiation, and other cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells by upregulating the expression of p21, a cyclin-dependent kinase inhibitor. It has also been found to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In addition, it has been shown to promote differentiation in cancer cells by upregulating the expression of differentiation markers. Furthermore, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Finally, it has been shown to have neuroprotective effects by promoting neuronal differentiation and survival.
実験室実験の利点と制限
N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Another advantage is that it has been shown to have therapeutic potential in various diseases, making it a promising candidate for further research. However, one limitation is that it has been found to have off-target effects, which may limit its specificity. Another limitation is that it may have dose-dependent effects, which may complicate its use in lab experiments.
将来の方向性
There are several future directions for research on N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to explore its combination with other drugs for synergistic effects. Furthermore, it would be interesting to investigate its effects on epigenetic modifications other than histone acetylation, such as DNA methylation and non-coding RNA expression. Finally, it would be valuable to develop more specific HDAC inhibitors that target specific HDAC isoforms, which may reduce off-target effects and increase therapeutic efficacy.
科学的研究の応用
N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. It has been found to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective effects by promoting neuronal differentiation and survival.
特性
IUPAC Name |
N-methyl-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-7-6-10-17(11-12)15(18)13-8-4-5-9-14(13)16(2)21(3,19)20/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPUUYTXKQXPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=CC=C2N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dimethyl-N-[2-(methylthio)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444627.png)
![N,2-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4444630.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B4444634.png)
![1-{[3-(2-isoxazolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole](/img/structure/B4444641.png)
![N-[2-(1,3-benzoxazol-2-yl)ethyl]-N'-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4444651.png)
![ethyl 1-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4444653.png)
![N-[(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4444657.png)
![2-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B4444672.png)
![2-methyl-N-[3-(1-piperidinyl)propyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4444693.png)
![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-6-quinoxalinylacetamide](/img/structure/B4444706.png)
![1-(2-furyl)-3-[(4-isonicotinoylphenyl)amino]-1-propanone](/img/structure/B4444712.png)

![2-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4444721.png)

